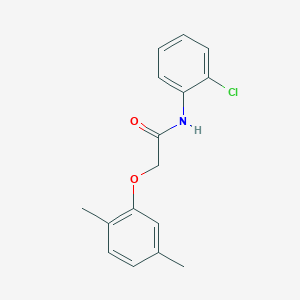

N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

CAS No.: 315713-15-6

Cat. No.: VC11183647

Molecular Formula: C16H16ClNO2

Molecular Weight: 289.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 315713-15-6 |

|---|---|

| Molecular Formula | C16H16ClNO2 |

| Molecular Weight | 289.75 g/mol |

| IUPAC Name | N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide |

| Standard InChI | InChI=1S/C16H16ClNO2/c1-11-7-8-12(2)15(9-11)20-10-16(19)18-14-6-4-3-5-13(14)17/h3-9H,10H2,1-2H3,(H,18,19) |

| Standard InChI Key | SKIKZPPSJMSDLI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2Cl |

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide has the molecular formula C₁₆H₁₆ClNO₂ and a molecular weight of 289.75 g/mol. Its IUPAC name reflects the substitution pattern: the 2-chlorophenyl group is bonded to the amide nitrogen, while the 2,5-dimethylphenoxy group is attached to the acetamide’s α-carbon. The compound’s structure is defined by the following features:

-

A chlorine atom at the ortho position of the phenyl ring, which influences electronic properties and reactivity.

-

Methyl groups at the 2 and 5 positions of the phenoxy ring, contributing to steric effects and lipophilicity.

-

An acetamide linker that provides conformational flexibility and potential hydrogen-bonding sites.

Key Physicochemical Properties

-

Lipophilicity: Predicted logP values (e.g., XLogP ≈ 4.2) suggest moderate lipophilicity, which may enhance membrane permeability.

-

Solubility: Limited aqueous solubility is expected due to the aromatic and alkyl substituents, though solubility in organic solvents like dichloromethane or tetrahydrofuran is likely.

-

Polar Surface Area: Estimated at 49.3 Ų, indicating moderate polarity influenced by the amide and ether functional groups.

Synthesis and Optimization

The synthesis of N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves a multi-step procedure:

Step 1: Formation of the Phenoxyacetic Acid Intermediate

2,5-Dimethylphenol reacts with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) to form 2-(2,5-dimethylphenoxy)acetic acid. This step proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Step 2: Amidation with 2-Chloroaniline

The phenoxyacetic acid intermediate is coupled with 2-chloroaniline using coupling agents such as dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU). The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under reflux conditions.

Industrial-Scale Considerations

-

Continuous Flow Processes: Automated reactors can improve yield and purity by maintaining precise temperature and mixing conditions.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures is employed to isolate the product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Key signals include aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.4 ppm), and the amide NH proton (δ ~10.0 ppm, broad).

-

¹³C NMR: Distinct peaks for the acetamide carbonyl (δ ~168–170 ppm), aromatic carbons, and methyl carbons.

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Amide C=O Stretch: Strong absorption near 1650–1680 cm⁻¹.

-

Aromatic C-Cl Stretch: Medium-intensity band at 550–650 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak: Observed at m/z 289.087 ([M+H]⁺), consistent with the molecular formula C₁₆H₁₆ClNO₂.

Hypothesized Biological Activities

While direct studies on N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide are scarce, its structural analogs exhibit promising biological properties:

Enzyme Inhibition

Similar compounds act as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), a target for metabolic disorders. The acetamide moiety may interact with the enzyme’s active site, modulating cortisol levels.

Comparative Analysis with Related Compounds

| Property | N-(2-Chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide | 2-(2-Chlorophenoxy)-N-(2-ethylphenyl)acetamide |

|---|---|---|

| Molecular Weight | 289.75 g/mol | 289.75 g/mol |

| logP | ~4.2 | ~3.8 |

| Key Substituents | 2-Cl, 2,5-dimethyl | 2-Cl, 2-ethyl |

| Anticonvulsant Activity (MES Test) | Hypothesized | Confirmed |

The 2,5-dimethylphenoxy group in the target compound may confer greater metabolic stability compared to ethyl-substituted analogs, though this requires experimental validation.

Research Directions and Challenges

Crystallization and Conformational Analysis

Single-crystal X-ray diffraction (SC-XRD) could resolve the compound’s three-dimensional structure. Challenges include polymorphism due to the flexible acetamide linker. Solvent screening (e.g., ethanol/DCM mixtures) and slow evaporation techniques may yield suitable crystals.

Structure-Activity Relationship (SAR) Studies

-

Substituent Modifications: Replacing chlorine with fluorine or varying methyl group positions could optimize bioactivity.

-

3D-QSAR Modeling: Computational tools like CoMFA/CoMSIA may correlate steric/electronic parameters with biological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume